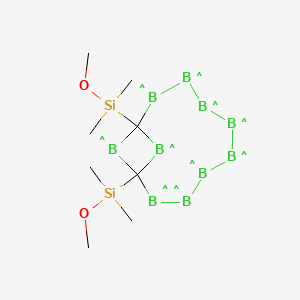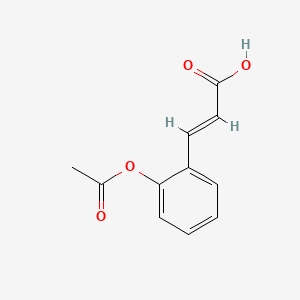
Salicylic acid, copper salt
Overview
Description
Salicylic acid, copper salt is a coordination compound formed by the interaction of salicylic acid and copper ions Salicylic acid, known for its role in plant defense and medicinal applications, forms a complex with copper, which imparts unique properties to the resulting compound
Synthetic Routes and Reaction Conditions:
Basic Copper Carbonate Method: One common method involves reacting basic copper carbonate with salicylic acid in a 1:2.2 molar ratio.
Copper Hydroxide Method: Another method involves reacting copper hydroxide with salicylic acid in a 1:1 molar ratio.
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale reactions using the basic copper carbonate method due to its higher yield and reproducibility. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the copper ion can change its oxidation state.
Reduction: The compound can also participate in reduction reactions, where the copper ion is reduced.
Substitution: this compound can undergo substitution reactions, where the salicylic acid ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are common oxidizing agents used in reactions involving this compound.
Reducing Agents: Sodium borohydride and hydrazine are typical reducing agents.
Substitution Reactions: Ligands such as ammonia or ethylenediamine can be used to replace salicylic acid in the complex.
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) oxide, while reduction may produce copper(I) complexes.
Chemistry:
- This compound is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology:
- In biological research, this compound is studied for its potential role in plant defense mechanisms and its ability to mitigate copper toxicity in plants .
Medicine:
- The compound is explored for its antimicrobial properties and potential use in treating infections caused by copper-sensitive pathogens.
Industry:
- In the industrial sector, this compound is used in the formulation of antifouling paints and coatings to prevent the growth of marine organisms on submerged surfaces.
Mechanism of Action
The mechanism of action of salicylic acid, copper salt involves the interaction of copper ions with biological molecules. Copper ions can bind to proteins and enzymes, altering their structure and function. This binding can inhibit the activity of certain enzymes, leading to antimicrobial effects. Additionally, the copper ions can generate reactive oxygen species, which can damage cellular components of pathogens .
Comparison with Similar Compounds
Copper(II) Acetate: Like salicylic acid, copper salt, copper(II) acetate is used as a catalyst and has antimicrobial properties.
Copper(II) Sulfate: This compound is widely used in agriculture and industry for its fungicidal and algicidal properties.
Copper(II) Chloride: Known for its use in organic synthesis and as a catalyst in various chemical reactions.
Uniqueness:
- This compound is unique due to the presence of the salicylic acid ligand, which imparts additional biological activity and enhances the compound’s ability to interact with biological systems. This makes it particularly useful in applications where both copper’s catalytic properties and salicylic acid’s biological activity are desired .
Properties
IUPAC Name |
copper;2-carboxyphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.Cu/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKBVGRONSNSBA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5CuO3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16048-96-7 (Parent) | |
| Record name | Copper(2+) salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015240241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salicylic acid, copper salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020936316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15240-24-1, 20936-31-6 | |
| Record name | Copper(2+) salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015240241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salicylic acid, copper salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020936316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Salicylic acid, copper salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium](/img/structure/B1144214.png)





